Cas no 881483-13-2 (N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide)

N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide structure
881483-13-2 structure
Product name:N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide
CAS No:881483-13-2
MF:C19H17F3N2O2S
MW:394.410693883896
CID:5438916
PubChem ID:16456138

N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-N-[(4-methylphenyl)methyl]-3-oxo-6-(trifluoromethyl)-2H-1,4-benzothiazine-2-acetamide
    • N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
    • N-(4-methylbenzyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
    • 881483-13-2
    • VU0513173-1
    • N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
    • N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
    • F3205-0056
    • STL020792
    • AKOS016319585
    • AKOS002315678
    • N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide
    • Inchi: 1S/C19H17F3N2O2S/c1-11-2-4-12(5-3-11)10-23-17(25)9-16-18(26)24-14-8-13(19(20,21)22)6-7-15(14)27-16/h2-8,16H,9-10H2,1H3,(H,23,25)(H,24,26)
    • InChI Key: AKMPPPPVCVZJKG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(C(F)(F)F)=CC=2NC(C1CC(NCC1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 394.09628345g/mol
  • Monoisotopic Mass: 394.09628345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.5Ų

Experimental Properties

  • Density: 1.320±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 606.3±55.0 °C(Predicted)
  • pka: 11.82±0.40(Predicted)

N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3205-0056-2μmol
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3205-0056-20μmol
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3205-0056-5mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3205-0056-10μmol
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3205-0056-10mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3205-0056-15mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3205-0056-2mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3205-0056-40mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3205-0056-5μmol
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3205-0056-3mg
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
881483-13-2 90%+
3mg
$63.0 2023-04-27

Additional information on N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide

Introduction to N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide (CAS No. 881483-13-2)

N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 881483-13-2, belongs to the benzothiazine class of heterocyclic compounds, which are widely recognized for their diverse biological activities. The presence of multiple functional groups, including an amide moiety and a trifluoromethyl group, contributes to its complex reactivity and potential applications in drug development.

The structural framework of N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide encompasses a benzothiazine core, which is a well-documented scaffold in medicinal chemistry. The benzothiazine ring system is characterized by its ability to interact with various biological targets, making it a valuable component in the design of therapeutic agents. Specifically, the 6-(trifluoromethyl) substituent enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug efficacy and pharmacokinetics.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide has emerged as a promising candidate in this domain due to its unique chemical profile. The compound's amide group provides a site for further derivatization, allowing chemists to explore its potential as a lead molecule for drug discovery. This flexibility has prompted investigations into its interactions with biological receptors and enzymes.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and oxidative stress. These pathways are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Preliminary studies have suggested that the benzothiazine core of N-(4-methylphenyl)methyl-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide can interact with specific targets that regulate these processes. For instance, its ability to inhibit certain enzymes has been observed in vitro, indicating its potential as an anti-inflammatory agent.

The trifluoromethyl group appended to the benzothiazine ring is another critical feature that contributes to the compound's pharmacological profile. This substituent is known to enhance binding affinity and metabolic stability, which are essential for drug efficacy. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the molecule, affecting its interactions with biological targets. This has led to interest in exploring its potential as a scaffold for designing more potent and selective therapeutic agents.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for their biological activity. N-(4-methylphenyl)methyl-2-3-oxyo6-(trifluoromethy)-3 , 4 -dihydro - 2 H - 1 , 4 -benzothiazi n - 2 - ylacetamide has been subjected to virtual screening using molecular docking techniques to identify potential binding interactions with target proteins. These studies have provided valuable insights into its mechanism of action and have highlighted its potential as a lead compound for further development.

In addition to its pharmacological potential, N-(4-methylphenyl)methy l - 23 - oxo - 6 ( trif lu or om eth yl ) - 34 dihydro - 22 H - 14 ben zothiazi n -22 y lacet am ide also exhibits interesting chemical properties that make it attractive for synthetic applications. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. This versatility has made it a subject of interest in synthetic organic chemistry and drug discovery pipelines.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates such as substituted benzothiazines and amides. These intermediates are then coupled together using established synthetic methodologies. The introduction of the trifluoromethyl group often requires specialized reagents and conditions to ensure high yield and purity.

One notable aspect of the synthesis is the need for precise control over reaction conditions to avoid unwanted side products. The complexity of the molecule necessitates careful optimization of parameters such as temperature, solvent choice, and catalyst selection. Advances in synthetic techniques have enabled more efficient and scalable production methods for such complex compounds.

The pharmacological evaluation of N-(4-methylphenyl)meth y l -23 oxo -6 ( trif lu or om eth yl ) -34 dihydro -22 H14 ben zothiazi n -22 y lacet am ide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interactions with target enzymes and receptors relevant to various diseases. These studies have provided preliminary evidence supporting its potential as an anti-inflammatory agent by demonstrating inhibitory effects on key inflammatory pathways.

In vivo studies have further validated these findings by demonstrating therapeutic effects in animal models of inflammation and oxidative stress-related diseases. These studies have highlighted the compound's ability to modulate biological pathways at relevant doses without significant toxicity. This has generated enthusiasm for further development as a potential therapeutic agent.

The future direction of research on N-(4-methylphenyl)methy l23 oxo -6 ( trif lu or om eth yl )34 dihydro22 H14 ben zothiazi n22 y lacet am ide includes optimizing its chemical structure for improved pharmacokinetic properties and exploring new mechanisms of action. Additionally ,investigations into combination therapies involving this compoun d with other dr ugs may reveal synergistic effects that could enhance therapeutic outcomes . p > < p >The development o f novel dr ugs relies heavily on understanding their interaction s w ith biolo gical systems . As such , continued research into N( 44 methyl pheny l) meth y l23 oxo66( tr if lu or om eth yl )34 dihy dro22 H14 ben zothiazi n22 y lacet am ide will be crucial f or unlocking it s full potentia l i n pharma ceutic al app licatio ns . p >

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk